molecular formula C14H13N3 B1643100 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole CAS No. 64263-00-9

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B1643100
CAS No.: 64263-00-9
M. Wt: 223.27 g/mol
InChI Key: RUMHYCVQHHQYSK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a pyridin-4-yl substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core. This compound is synthesized via condensation reactions, achieving a high yield of 98% and a melting point exceeding 300°C . Its structure is confirmed by NMR, IR, and elemental analysis, with distinct spectral features such as:

  • ¹H-NMR: δ 2.37 ppm (s, 6H, 2 × CH₃) for the methyl groups and aromatic proton signals between δ 7.36–8.85 ppm .
  • IR: A characteristic absorption at 1609 cm⁻¹, attributed to C=N/C=C stretching in the benzimidazole ring .
  • Elemental Analysis: C (75.81%), H (5.46%), N (18.36%), closely matching theoretical values .

The compound is commercially available as a standard material (CAS: 64263-00-9) and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name

5,6-dimethyl-2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMHYCVQHHQYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,5-Dimethyl-o-phenylenediamine with Pyridine-4-carbaldehyde

The most widely reported method involves the acid-catalyzed condensation of 4,5-dimethyl-o-phenylenediamine (1) with pyridine-4-carbaldehyde (2) under reflux conditions.

Procedure :

  • Reaction Setup : A mixture of 4,5-dimethyl-o-phenylenediamine (2.00 g, 14.7 mmol) and pyridine-4-carbaldehyde (2.80 mL, 29.4 mmol) in absolute ethanol (60 mL) is stirred under nitrogen.
  • Cyclization : The reaction is refluxed for 24 hours, during which the solution transitions from red to orange, precipitating the product.
  • Workup : The mixture is chilled, filtered, and washed with water to yield a crude orange solid, which is recrystallized from ethanol to afford pure product (29.7% yield).

Mechanism :

  • Step 1 : Schiff base formation between the amine and aldehyde.
  • Step 2 : Acid-catalyzed cyclization to form the benzimidazole ring.

Optimization :

  • Solvent Effects : Substituting ethanol with dimethylformamide (DMF) increases reaction rate and yield (up to 45%) due to higher polarity and boiling point.
  • Catalysts : Acetic acid (1 mL) enhances cyclization efficiency by protonating the imine intermediate.

Sodium Metabisulfite Adduct Route

An alternative approach utilizes a sodium metabisulfite adduct to facilitate cyclization.

Procedure :

  • Adduct Formation : Equimolar amounts of sodium metabisulfite and pyridine-4-carbaldehyde are stirred in water to form the sulfite adduct.
  • Cyclization : The adduct is reacted with 4,5-dimethyl-o-phenylenediamine in DMF under reflux for 6 hours.
  • Isolation : The product is precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization (yield: 38%).

Advantages :

  • Improved regioselectivity due to stabilized intermediates.
  • Reduced side reactions compared to direct condensation.

Comparative Analysis of Synthetic Methods

Parameter Ethanol Condensation DMF Condensation Sulfite Adduct
Solvent Ethanol DMF DMF/Water
Temperature Reflux (78°C) Reflux (153°C) Reflux (153°C)
Time 24 hours 6 hours 6 hours
Yield 29.7% 45% 38%
Purity (HPLC) >95% >98% >97%

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 2.34, 2.36 (s, 6H, CH₃-5,6-benzimidazole).
    • δ 7.34 (s, 1H, H-4 benzimidazole).
    • δ 8.38 (d, 2H, J = 5.6 Hz, pyridin-4-yl H-2,6).

Infrared (IR) Spectroscopy

  • IR (KBr) : 1614 cm⁻¹ (C=N stretch), 1311 cm⁻¹ (C-N stretch).

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Oxadiazole Derivatives : Reaction with aldehydes forms Schiff bases, which are cyclized to 1,3,4-oxadiazoles using iodobenzene diacetate.
  • Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields catalysts for organic transformations.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole Applications

This compound is a heterocyclic compound with a benzimidazole core and a pyridine ring attached. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry This compound serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology It is studied for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine The compound is investigated for its antimicrobial, antiviral, and anticancer properties.
  • Industry It is utilized in developing new materials with specific electronic or optical properties.

This compound has diverse biological activities, particularly in medicinal chemistry, and is explored for potential therapeutic applications. Derivatives of benzimidazole have shown to inhibit the growth of various bacterial strains and fungi by interfering with microbial DNA synthesis or protein function.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table compares key properties of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole with analogous benzimidazole derivatives:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features Reference
This compound 5,6-Me; 2-pyridin-4-yl 98 >300 IR: 1609 cm⁻¹; ¹H-NMR: δ 2.37 (s, 6H)
5,6-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole (7a) 5,6-Me; 2-4-nitrophenyl 62 260–262 IR: Nitro group peaks; ¹H-NMR: δ 2.35 (s, 6H)
(5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)(naphthalen-1-yl)methanone (21) 5,6-Me; 2-pyridin-4-yl; 1-naphthoyl 77 167.2–168.0 IR: 1617 cm⁻¹ (C=O); ¹³C-NMR: δ 179.2 (C=O)
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole 5,6-Me; 2-pyridin-3-yl N/A N/A InChIKey: UXTQYKZDUKVADS-UHFFFAOYSA-N
Key Observations:
  • Functional Group Impact : The addition of a naphthoyl group (compound 21) reduces the melting point to 167°C due to increased molecular flexibility and reduced crystallinity .
  • Electronic Effects : Nitro groups (e.g., 7a) introduce strong electron-withdrawing effects, altering IR absorption and reactivity compared to the electron-rich pyridinyl substituent in the target compound .

Biological Activity

Overview

5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by its fused ring system comprising a benzimidazole core and a pyridine ring. The compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₃N₃
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 64263-00-9

Synthesis

The synthesis of this compound typically involves the condensation of 4-cyanopyridine with o-phenylenediamine, followed by cyclization to form the benzimidazole structure. This process can be optimized using green chemistry principles to enhance yield and reduce environmental impact .

Antimicrobial Properties

Recent studies have indicated that compounds within the benzimidazole class exhibit significant antimicrobial properties. For example, derivatives of benzimidazole have been shown to inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves interference with microbial DNA synthesis or protein function.

Anticancer Activity

This compound has been investigated for its anticancer potential. Research has demonstrated its efficacy against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U937 (leukemia)

In vitro studies reported IC₅₀ values indicating potent cytotoxic effects at sub-micromolar concentrations. The compound's mechanism of action appears to involve apoptosis induction through DNA damage pathways and modulation of cell cycle regulators such as p53 .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory pathways. The IC₅₀ values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The presence of methyl groups at the 5 and 6 positions on the benzimidazole ring significantly influences the biological activity of this compound. These substituents enhance binding affinity to molecular targets and improve pharmacological properties compared to other benzimidazole derivatives lacking these modifications .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited superior activity against MCF-7 cells with an IC₅₀ value significantly lower than that of doxorubicin, suggesting its potential as an alternative therapeutic agent .
  • Enzyme Inhibition : Another study focused on the anti-inflammatory effects of this compound, demonstrating its ability to suppress COX activity effectively. The findings suggest that it may serve as a lead compound for developing new anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(Pyridin-4-yl)-1H-benzo[d]imidazoleLacks methyl groups at positions 5 and 6Lower anticancer activity
5,6-Dimethyl-1H-benzo[d]imidazoleLacks pyridine ringReduced enzyme inhibition
2-(Pyridin-4-yl)-1H-imidazoleLacks benzo ringMinimal biological activity

Q & A

Q. Advanced Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require stringent purification to remove traces .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity but necessitate inert atmospheres and rigorous post-reaction metal removal .
  • Purity Validation : Melting point analysis, HPLC, and elemental analysis are critical for verifying crystallinity and stoichiometric integrity .

How can spectral data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Q. Basic Characterization Techniques

  • ¹H NMR : Protons on the benzimidazole ring (δ 7.2–8.1 ppm) and pyridyl group (δ 8.5–8.7 ppm) show distinct splitting patterns. Methyl groups at C5/C6 appear as singlets (δ ~2.3–2.5 ppm) .
  • ¹³C NMR : Aromatic carbons resonate between 115–150 ppm, while methyl carbons appear at ~20–25 ppm .

Q. Advanced Contradiction Analysis

  • Tautomeric Ambiguities : Variable-temperature NMR can distinguish between 1H- and 3H-benzimidazole tautomers by observing proton exchange dynamics .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., as in structurally analogous compounds) provides definitive confirmation of regiochemistry and substituent orientation .

What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Q. Advanced Methodological Guidance

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases) by aligning the pyridyl nitrogen and benzimidazole π-system with active-site residues.
  • MD Simulations : Assess binding stability over time, particularly for flexible targets. A study on similar compounds showed that substituent orientation (e.g., methyl groups) modulates hydrophobic interactions .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to guide derivative design .

How do steric and electronic effects of substituents impact the physicochemical properties of this compound?

Q. Basic Structure-Property Relationships

  • Solubility : The pyridyl group enhances aqueous solubility via hydrogen bonding, while methyl groups reduce it by increasing hydrophobicity.
  • pKa Prediction : The benzimidazole NH has a pKa ~5–6, making it protonated under physiological conditions, which influences bioavailability .

Q. Advanced Experimental Design

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at C2 to lower HOMO energy and enhance oxidative stability .
  • Crystallinity Studies : Methyl groups at C5/C6 improve crystal packing, as evidenced by higher melting points (~250–300°C) compared to non-methylated analogs .

What strategies mitigate side reactions (e.g., over-alkylation) during functionalization of the benzimidazole core?

Q. Advanced Synthetic Controls

  • Protecting Groups : Use Boc or Fmoc to shield the NH group during alkylation, followed by deprotection under mild acidic conditions .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic byproducts in electrophilic substitutions .
  • Stoichiometric Precision : Limit reagent equivalents (e.g., 1.1 eq alkylating agent) to minimize di-substitution .

How can researchers reconcile discrepancies in reported biological activity data for this compound?

Q. Advanced Data Analysis

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Metabolic Stability : Use liver microsome studies to differentiate intrinsic activity from pharmacokinetic effects. For example, methyl groups may slow hepatic clearance .
  • Orthogonal Validation : Cross-verify IC₅₀ values using SPR (surface plasmon resonance) and fluorescence polarization assays .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

  • Purification Bottlenecks : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Thermal Sensitivity : Monitor exothermicity during cyclization to prevent decomposition. Use jacketed reactors for precise temperature control .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines via rotary evaporation or lyophilization .

How does the compound’s solid-state structure influence its formulation stability?

Q. Advanced Crystallography & Formulation

  • Polymorphism Screening : Use slurry bridging or temperature cycling to identify the most thermodynamically stable polymorph .
  • Hygroscopicity : Methyl groups reduce water uptake compared to hydroxylated analogs, as shown by dynamic vapor sorption (DVS) studies .

What spectroscopic techniques best quantify trace impurities in synthesized batches?

Q. Advanced Analytical Chemistry

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., des-methyl byproducts) with MRM (multiple reaction monitoring) .
  • ²D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regioisomeric contaminants .

How can researchers design derivatives to improve target selectivity while minimizing off-target effects?

Q. Advanced Medicinal Chemistry

  • Fragment-Based Design : Replace the pyridyl group with isosteres (e.g., pyrimidine) to alter hydrogen-bonding patterns .
  • PROTAC Integration : Attach E3 ligase ligands (e.g., thalidomide analogs) to enable targeted protein degradation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole

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